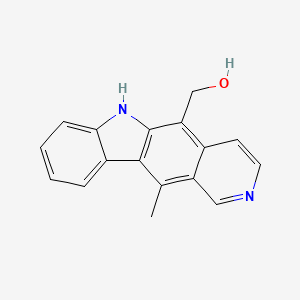
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of butyric acid and contains a dichlorophenoxy group, which is known for its various applications in chemical synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid typically involves the reaction of 2,3-dichloro-4-formylphenol with butyric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxybutyric acid derivatives.
Applications De Recherche Scientifique
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The dichlorophenoxy group plays a crucial role in its activity, allowing it to bind to specific receptors or enzymes and modulate their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid: Another derivative of butyric acid with similar structural features but different substitution patterns.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group but different overall structure.
Uniqueness
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid is unique due to its specific substitution pattern and the presence of a formyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H10Cl2O4 |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
4-(2,3-dichloro-4-formylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H10Cl2O4/c12-10-7(6-14)3-4-8(11(10)13)17-5-1-2-9(15)16/h3-4,6H,1-2,5H2,(H,15,16) |
Clé InChI |
KJCKIDCFGOHRMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C=O)Cl)Cl)OCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-N-(2-methoxyphenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8607470.png)






![N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B8607509.png)


![Silane, [(4,5-dihydro-2-furanyl)oxy]trimethyl-](/img/structure/B8607542.png)
